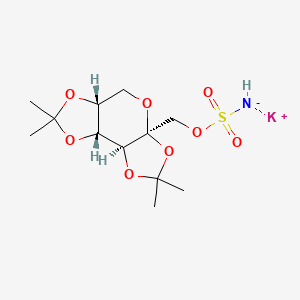

Topiramate potassium

Description

Properties

CAS No. |

488127-51-1 |

|---|---|

Molecular Formula |

C12H20KNO8S |

Molecular Weight |

377.45 g/mol |

IUPAC Name |

potassium;[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfonylazanide |

InChI |

InChI=1S/C12H20NO8S.K/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12;/h7-9H,5-6H2,1-4H3,(H-,13,14,15);/q-1;+1/t7-,8-,9+,12+;/m1./s1 |

InChI Key |

VEKVPJSPZRTTGR-WGAVTJJLSA-N |

Isomeric SMILES |

CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)[NH-])C.[K+] |

Canonical SMILES |

CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)[NH-])C.[K+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Topiramate Potassium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of topiramate (B1683207) potassium, a salt of the widely-used anticonvulsant and migraine prophylactic, topiramate. This document details the synthetic pathway from topiramate, outlines key characterization techniques, and presents available data in a structured format to support research and development activities.

Introduction

Topiramate, a sulfamate-substituted monosaccharide, is a well-established therapeutic agent.[1] The formation of its potassium salt can alter physicochemical properties such as solubility, which may be advantageous for specific pharmaceutical formulations.[2] This guide focuses on the chemical synthesis of topiramate potassium and the analytical methods used to confirm its structure and purity.

Synthesis of this compound

The synthesis of this compound involves the deprotonation of the sulfamate (B1201201) nitrogen of topiramate. While detailed protocols are not extensively available in peer-reviewed literature, a general method can be inferred from patent literature and general chemical principles of salt formation for sulfamates.

General Synthetic Scheme

The reaction proceeds by treating topiramate with a suitable potassium base in an appropriate solvent.

Reaction: Topiramate + Potassium Base → this compound

Detailed Experimental Protocol

This protocol is based on a method described in patent literature with chemically inferred details for completeness.[2]

Materials:

-

Topiramate (C₁₂H₂₁NO₈S)

-

Potassium tert-butoxide (t-BuOK) or Potassium Hydroxide (KOH)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve topiramate (1.0 equivalent) in anhydrous THF.

-

In a separate flask, prepare a solution of potassium tert-butoxide (1.05 equivalents) in anhydrous THF.

-

Slowly add the potassium tert-butoxide solution to the topiramate solution at room temperature with continuous stirring.

-

Allow the reaction to stir at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product may precipitate from the solution. If not, the solvent can be partially removed under reduced pressure.

-

The precipitated solid is collected by filtration, washed with a small amount of cold anhydrous diethyl ether to remove any unreacted starting material, and dried under vacuum to yield this compound as a solid.

Characterization of Topiramate and its Potassium Salt

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are typically employed.

Physical Properties

Basic physical properties are important for initial characterization.

| Property | Topiramate | This compound |

| Molecular Formula | C₁₂H₂₁NO₈S | C₁₂H₂₀KNO₈S |

| Molecular Weight | 339.36 g/mol [1] | 377.45 g/mol [3] |

| Appearance | White to off-white powder[2] | Expected to be a white to off-white solid |

| Melting Point | 125 °C[4] | Not available |

| Solubility in Water | 9.8 mg/mL[2] | Expected to be higher than topiramate |

Spectroscopic Analysis

¹H NMR Spectroscopy of Topiramate: A study on the quantitative determination of topiramate by ¹H NMR spectroscopy provides the following characteristic signals in DMSO-d₆.[5][6]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 1.29 | singlet | Methyl protons |

| 1.34 | singlet | Methyl protons |

| 1.47 | singlet | Methyl protons |

| 1.57 | singlet | Methyl protons |

Upon formation of the potassium salt, the proton on the sulfamate nitrogen is removed. This would result in the disappearance of the N-H proton signal and potentially slight shifts in the signals of nearby protons due to the change in the electronic environment.

FT-IR Spectroscopy of Topiramate: The FT-IR spectrum of topiramate shows characteristic peaks corresponding to its functional groups. A representative spectrum can be found in the literature.[7][8] Key vibrational bands for topiramate would include N-H stretching, S=O stretching (asymmetric and symmetric), C-O stretching, and C-H stretching.

Upon deprotonation of the sulfamate nitrogen to form the potassium salt, the N-H stretching vibration would disappear. Additionally, shifts in the S=O and S-N stretching frequencies are expected due to the change in the bonding and electronic distribution in the sulfamate group.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight of topiramate and its salt. For topiramate, the expected molecular ion peak would correspond to its molecular weight. In the case of this compound, the mass spectrum would show a pattern corresponding to the topiramate anion and the potassium cation.

Diagrams

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization Logic

Caption: Logical flow for the characterization of this compound.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. US7351695B2 - Topiramate salts and compositions comprising and methods of making and using the same - Google Patents [patents.google.com]

- 3. This compound | C12H20KNO8S | CID 23689091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijprajournal.com [ijprajournal.com]

- 5. Quantitative determination and validation of topiramate and its tablet formulation by 1H-NMR spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Physicochemical Properties of Topiramate Potassium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Topiramate (B1683207), a sulfamate-substituted monosaccharide, is a widely used antiepileptic and migraine prophylactic agent. While the physicochemical properties of topiramate are well-documented, there is growing interest in its salt forms to enhance properties such as solubility and bioavailability. This technical guide provides an in-depth overview of the known physicochemical properties of topiramate potassium salt. The document summarizes available quantitative data, details relevant experimental protocols for characterization, and presents diagrams of topiramate's signaling pathways and experimental workflows. This guide is intended to be a comprehensive resource for researchers and professionals involved in the development and characterization of topiramate and its derivatives.

Introduction

Topiramate is a white crystalline powder with a known aqueous solubility of 9.8 mg/mL. Its clinical efficacy is sometimes limited by its relatively low water solubility, which can impact formulation strategies and bioavailability. The formation of pharmaceutical salts is a common and effective strategy to modulate the physicochemical properties of a drug substance, including its solubility, dissolution rate, stability, and manufacturability. The potassium salt of topiramate has been synthesized to potentially improve upon these characteristics. This guide focuses on the available data for this compound salt, providing a centralized resource for its physicochemical profile.

Physicochemical Properties

Quantitative data for this compound salt is limited in publicly available literature. However, some key identifiers and characteristics have been reported. The following tables summarize the known properties of this compound salt and, for comparative purposes, the parent topiramate molecule.

Table 1: Chemical and Physical Properties of this compound Salt

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₀KNO₈S | [1] |

| Molecular Weight | 377.45 g/mol | [1] |

| Physical Appearance | Not explicitly reported, likely a solid | - |

| Solubility | Not explicitly quantified in available literature. Expected to be higher than topiramate. | [2] |

| pKa | Not explicitly reported. | - |

| Melting Point | Not explicitly reported. | - |

Table 2: Physicochemical Properties of Topiramate

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₈S | [3] |

| Molecular Weight | 339.36 g/mol | [3] |

| Physical Appearance | White crystalline powder | |

| Aqueous Solubility | 9.8 mg/mL at 25°C | |

| Solubility in Organic Solvents | Freely soluble in acetone, chloroform, dimethylsulfoxide, and ethanol (B145695). Soluble in ethanol (~20 mg/mL), DMSO (~15 mg/mL), and dimethyl formamide (B127407) (~25 mg/mL). | [4][5] |

| pKa | 8.7 | [3] |

| Melting Point | 123-126 °C | [3] |

| pH of Saturated Solution | 6.3 | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of pharmaceutical salts. The following sections describe standard experimental protocols that can be employed to determine the key physicochemical properties of this compound salt.

Synthesis of this compound Salt

A reported method for the synthesis of this compound salt is as follows:

-

Dissolve topiramate (1.641 mmols) in 1 mL of tetrahydrofuran (B95107) (THF).[2]

-

This protocol, as described in a patent, provides a basis for the preparation of the salt for further characterization. The patent mentions the analysis of the resulting salt, implying the successful formation of this compound.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach to determine equilibrium solubility.[7]

-

Preparation: Prepare a series of vials containing a fixed volume of purified water or a relevant buffer solution.

-

Addition of Substance: Add an excess amount of this compound salt to each vial to ensure that a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[8]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved this compound salt in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector.[9]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a widely used and accurate method for determining the pKa of ionizable compounds.[10][11][12][13]

-

Sample Preparation: Dissolve a precisely weighed amount of this compound salt in a suitable solvent, typically purified water or a co-solvent system if solubility is a concern, to a known concentration (e.g., 1 mM).[10][12]

-

Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostated vessel and immerse the pH electrode.[10]

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[12]

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[11]

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the salt, such as melting point and decomposition temperature.[14][15][16][17]

-

Differential Scanning Calorimetry (DSC):

-

Sample Preparation: Accurately weigh a small amount of this compound salt (typically 1-5 mg) into an aluminum DSC pan and seal it.

-

Instrumentation: Place the sample pan and an empty reference pan into the DSC instrument.

-

Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range.

-

Data Analysis: The resulting thermogram will show endothermic or exothermic events. The peak of an endotherm typically corresponds to the melting point.[14]

-

-

Thermogravimetric Analysis (TGA):

-

Sample Preparation: Place a small, accurately weighed sample of this compound salt into a TGA pan.

-

Instrumentation: Place the pan in the TGA furnace.

-

Heating Program: Heat the sample at a controlled rate under a specific atmosphere (e.g., nitrogen).

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature, indicating decomposition or loss of solvates. A patent for topiramate salts shows a TGA analysis was performed on this compound.[2]

-

Crystallinity Assessment (Powder X-Ray Diffraction - PXRD)

PXRD is a powerful technique for characterizing the solid-state nature of a pharmaceutical substance, including identifying its crystalline form.[18][19][20][21][22]

-

Sample Preparation: Gently grind the this compound salt to a fine, uniform powder.[18]

-

Sample Mounting: Pack the powdered sample into a sample holder.

-

Data Acquisition: Place the sample holder in the PXRD instrument and expose it to a monochromatic X-ray beam. The instrument measures the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a unique fingerprint for a specific crystalline form.

Spectroscopic Analysis (FTIR, NMR, Mass Spectrometry)

Spectroscopic techniques are essential for confirming the chemical structure and identity of the salt.

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: Prepare the sample, for example, by creating a potassium bromide (KBr) pellet containing a small amount of the this compound salt or by using an Attenuated Total Reflectance (ATR) accessory.[23][24][25][26][27]

-

Data Acquisition: Obtain the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule, which can be compared to the spectrum of topiramate to confirm the presence of the parent molecule within the salt structure.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve the this compound salt in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Data Analysis: The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the molecular structure, which can be compared to the known spectrum of topiramate.

-

-

Mass Spectrometry (MS):

-

Sample Introduction and Ionization: Introduce the sample into the mass spectrometer, often coupled with a separation technique like liquid chromatography (LC-MS). Use a suitable ionization technique, such as electrospray ionization (ESI).[28][29][30][31][32]

-

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: The resulting mass spectrum will show the molecular ion peak corresponding to the topiramate cation and potentially fragments, confirming the molecular weight of the topiramate moiety.

-

Mandatory Visualizations

Signaling Pathways of Topiramate

Topiramate exerts its therapeutic effects through multiple mechanisms of action.[10] The following diagram illustrates the key signaling pathways modulated by topiramate.

Caption: Key molecular targets of topiramate's multifaceted mechanism of action.

Experimental Workflow for Physicochemical Characterization

The logical flow for the comprehensive characterization of a new pharmaceutical salt like this compound is depicted below.

Caption: A typical workflow for the characterization of a new pharmaceutical salt.

Conclusion

The formation of this compound salt presents a promising avenue for enhancing the physicochemical properties of the parent drug. While comprehensive experimental data on the potassium salt remains limited in the public domain, this guide provides a foundational understanding based on available information and established analytical protocols. The detailed methodologies and workflows presented herein offer a robust framework for researchers and drug development professionals to conduct a thorough characterization of this compound salt and other novel pharmaceutical salts. Further investigation into the solubility, stability, and solid-state properties of this compound salt is warranted to fully elucidate its potential benefits in pharmaceutical formulations.

References

- 1. This compound | C12H20KNO8S | CID 23689091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US7351695B2 - Topiramate salts and compositions comprising and methods of making and using the same - Google Patents [patents.google.com]

- 3. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. TOPIRAMATE [dailymed.nlm.nih.gov]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. pharmatutor.org [pharmatutor.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. quercus.be [quercus.be]

- 15. news-medical.net [news-medical.net]

- 16. [How To] Perform & Evaluate DSC(Differential Scanning Calorimetry) study - Pharma Engineering [pharmacalculations.com]

- 17. rroij.com [rroij.com]

- 18. creative-biostructure.com [creative-biostructure.com]

- 19. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]

- 20. moodle2.units.it [moodle2.units.it]

- 21. researchgate.net [researchgate.net]

- 22. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 23. agilent.com [agilent.com]

- 24. azom.com [azom.com]

- 25. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]

- 26. researchgate.net [researchgate.net]

- 27. ijnrd.org [ijnrd.org]

- 28. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 29. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 30. chromatographyonline.com [chromatographyonline.com]

- 31. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 32. scispace.com [scispace.com]

An In-depth Technical Guide to Topiramate Potassium (CAS Number: 488127-51-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topiramate (B1683207), a sulfamate-substituted monosaccharide, is a widely recognized antiepileptic drug also utilized for migraine prophylaxis. While the parent compound, Topiramate, is well-documented, its salt forms, such as Topiramate potassium (CAS No. 488127-51-1), are of significant interest to researchers and pharmaceutical scientists for their potential to offer altered physicochemical properties, which could influence formulation, bioavailability, and therapeutic efficacy. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, mechanism of action, and analytical methodologies.

Physicochemical Properties

Quantitative data for Topiramate and its potassium salt are summarized below. Data for this compound is limited, and some properties are inferred from the parent compound.

| Property | Topiramate | This compound | Reference |

| CAS Number | 97240-79-4 | 488127-51-1 | |

| Molecular Formula | C₁₂H₂₁NO₈S | C₁₂H₂₀KNO₈S | [1] |

| Molecular Weight | 339.36 g/mol | 377.45 g/mol | [1] |

| Appearance | White to off-white powder | Not explicitly documented; presumed to be a solid | |

| Solubility | Water: 9.8 mg/mL. Freely soluble in acetone, chloroform, dimethylsulfoxide, and ethanol. Most soluble in alkaline solutions (pH 9-10). | Expected to have higher aqueous solubility than Topiramate due to its salt form. | |

| Melting Point | 125 °C | Not available |

Synthesis of this compound

Experimental Protocol (Inferred)

Objective: To synthesize this compound from Topiramate.

Materials:

-

Topiramate

-

Potassium hydroxide (B78521) (KOH) or another suitable potassium base (e.g., potassium carbonate)[3]

-

An appropriate solvent system (e.g., a mixture of an organic solvent and water)

Procedure:

-

Dissolve Topiramate in a suitable organic solvent.

-

Prepare a solution of the potassium base (e.g., potassium hydroxide) in water.

-

Slowly add the aqueous base solution to the Topiramate solution with stirring.

-

The reaction should result in the formation of the this compound salt.

-

The salt can then be isolated by methods such as precipitation, crystallization, or solvent evaporation.

-

The final product should be dried under vacuum.

Purification: The purity of the synthesized this compound can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and the structure confirmed by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[4][5]

Logical Workflow for Synthesis:

Mechanism of Action

The precise mechanism of action of this compound is expected to be identical to that of Topiramate, as the pharmacological activity resides in the Topiramate molecule. Topiramate exerts its anticonvulsant and migraine-preventing effects through multiple pathways:[6][7]

-

Blockade of voltage-dependent sodium channels: This action stabilizes neuronal membranes and prevents repetitive firing.

-

Enhancement of GABA-mediated inhibition: Topiramate potentiates the activity of the inhibitory neurotransmitter GABA at GABA-A receptors.

-

Antagonism of glutamate (B1630785) receptors: It specifically acts on the AMPA/kainate subtype of glutamate receptors, reducing excitatory neurotransmission.

-

Inhibition of carbonic anhydrase: Topiramate is a weak inhibitor of carbonic anhydrase isoenzymes II and IV.[8]

-

Modulation of high-voltage-activated calcium channels.

-

Increase of potassium conductance. [6]

Signaling Pathway Overview:

Clinical and Pharmacological Considerations

A notable clinical aspect of Topiramate therapy is its potential to cause metabolic acidosis and hypokalemia (low potassium levels).[8][9] This is attributed to its inhibitory effect on carbonic anhydrase in the kidneys, leading to renal bicarbonate loss and subsequent potassium wasting.[8] Long-term treatment with Topiramate has been associated with a statistically significant trend towards lower serum potassium levels.[9] While this effect is generally mild, severe hypokalemia has been reported.[8] The use of a potassium salt of Topiramate would not be expected to mitigate this systemic effect, as the pharmacological action of the Topiramate moiety on renal carbonic anhydrase would remain unchanged.

Analytical Methodologies

The analysis of Topiramate and, by extension, its potassium salt, presents challenges due to the molecule's lack of a strong chromophore. Consequently, various analytical techniques have been developed.

Experimental Protocol: RP-HPLC for Topiramate Quantification

This protocol is a general representation based on published methods for Topiramate analysis.

Objective: To quantify Topiramate in a sample using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or Refractive Index (RI) detector.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of methanol (B129727) and water (e.g., 90:10 v/v), with pH adjusted to approximately 3 with phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 263 nm (if derivatization is not used, RI detection is common).

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled (e.g., 35 °C).

Procedure:

-

Standard Preparation: Prepare a stock solution of Topiramate standard in the mobile phase. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a known concentration. Filter the solution through a 0.45 µm filter.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Topiramate in the sample from the calibration curve.

Workflow for Analytical Characterization:

Conclusion

This compound, as a salt of a well-established therapeutic agent, holds potential for improved pharmaceutical formulations. While detailed experimental data specifically for the potassium salt is limited, this guide provides a comprehensive framework based on the known properties and methodologies associated with the parent Topiramate molecule. Further research into the specific physicochemical characteristics and comparative bioavailability of this compound is warranted to fully elucidate its potential advantages in drug development.

References

- 1. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US7351695B2 - Topiramate salts and compositions comprising and methods of making and using the same - Google Patents [patents.google.com]

- 3. US20060040874A1 - Process for the preparation of topiramate - Google Patents [patents.google.com]

- 4. academic.oup.com [academic.oup.com]

- 5. japsonline.com [japsonline.com]

- 6. Topiramate and its clinical applications in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. droracle.ai [droracle.ai]

- 8. Chronic impact of topiramate on acid-base balance and potassium in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sphinxsai.com [sphinxsai.com]

Mechanism of action of Topiramate versus its potassium salt

An In-depth Technical Guide to the Core Mechanism of Action of Topiramate (B1683207) and its Potassium Salt

Abstract

Topiramate is a broad-spectrum anticonvulsant and migraine prophylactic agent with a complex and multifaceted mechanism of action. This technical guide provides a detailed examination of the molecular targets of topiramate, including voltage-gated sodium channels, GABA-A receptors, AMPA/kainate receptors, and carbonic anhydrase isoenzymes. It also addresses the nature of topiramate potassium, a salt form of the parent drug. Based on available data, the core pharmacodynamic actions are attributed to the topiramate molecule itself. The potassium salt is understood to be a formulation variant designed to modify the drug's physicochemical properties rather than its mechanism of action. This guide summarizes key quantitative data on topiramate's interactions with its targets, outlines the experimental protocols used to derive this data, and provides visual representations of its signaling pathways and relevant experimental workflows.

Introduction

Topiramate, a sulfamate-substituted monosaccharide, is structurally distinct from other anticonvulsant drugs.[1][2] Its clinical efficacy in treating both epilepsy and migraine is attributed to its ability to modulate neuronal excitability through several distinct pathways.[3][4][5][6][7][8][9][10] This document aims to provide a comprehensive overview of these mechanisms for researchers, scientists, and drug development professionals. Furthermore, it clarifies the role of its potassium salt form. While various salt forms of topiramate, including sodium, lithium, and potassium, have been developed, these are primarily for formulation purposes to alter properties such as solubility and stability.[11][12][13] The current body of scientific literature does not indicate a difference in the molecular mechanism of action between topiramate and its potassium salt; the pharmacologically active moiety remains the topiramate molecule.

Core Mechanism of Action of Topiramate

Topiramate's therapeutic effects arise from a combination of actions that collectively reduce neuronal hyperexcitability.[3][5][6] There is also evidence to suggest that topiramate may exert its effects by modifying the phosphorylation state of its target channels and receptors.[3][14][15]

Modulation of Voltage-Gated Sodium Channels

Topiramate blocks voltage-gated sodium channels in a state-dependent manner, meaning it preferentially interacts with the inactivated state of the channel.[6][16][17] This action reduces the frequency of sustained, repetitive neuronal firing that is characteristic of seizure activity.[14] By stabilizing the neuronal membrane, topiramate prevents the propagation of action potentials.[5]

Potentiation of GABAergic Activity

Topiramate enhances the activity of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at certain non-benzodiazepine subtypes of the GABA-A receptor.[3][5][6][18] It increases the frequency of GABA-A receptor activation by GABA, leading to an increased influx of chloride ions into the neuron.[6] This hyperpolarizes the neuron, making it less likely to fire an action potential. The modulatory effect of topiramate on GABA-A receptors appears to be dependent on the specific beta subunit present in the receptor complex.[19]

Antagonism of Glutamatergic Receptors

Topiramate negatively modulates the activity of excitatory glutamate (B1630785) receptors, specifically the AMPA and kainate subtypes.[5][6] It has been shown to selectively inhibit kainate-evoked currents, with a particular affinity for GluK1 (formerly GluR5) containing kainate receptors.[6][20][21][22] This antagonism reduces excitatory neurotransmission, thereby contributing to its anticonvulsant effects.[5] Some evidence suggests this modulation is dependent on the phosphorylation state of the receptor.[23]

Inhibition of Carbonic Anhydrase Isoenzymes

Topiramate is an inhibitor of carbonic anhydrase (CA), particularly the cytosolic isoenzyme II (CA-II) and the membrane-bound isoenzyme IV (CA-IV).[3][24][25][26][27][28] Inhibition of these enzymes in the central nervous system can lead to an increase in local CO2 concentration and a decrease in pH, which may contribute to the anticonvulsant effect.[25] This mechanism is also responsible for some of topiramate's characteristic side effects, including metabolic acidosis and an increased risk of kidney stones.[3][29][30][31] The binding of topiramate to carbonic anhydrase in red blood cells is substantial and saturable, creating a drug depot in the bloodstream.[24]

The Role of this compound Salt

The potassium salt of topiramate is a chemical entity where the acidic proton of the sulfamate (B1201201) group is replaced by a potassium ion.[32] Patents describe the synthesis of various alkali metal salts of topiramate, including the potassium salt, to create water-soluble forms of the drug.[11][12] This modification is a common pharmaceutical strategy to improve a drug's physicochemical properties, such as solubility, dissolution rate, and stability, which can in turn influence its bioavailability. There is no evidence from the reviewed literature to suggest that the potassium salt possesses a different intrinsic mechanism of action. The therapeutic activity resides in the topiramate anion, which is the form that interacts with the molecular targets described above.

It is important to distinguish the formulation of topiramate as a potassium salt from the effect of topiramate on physiological potassium levels. Topiramate's inhibition of carbonic anhydrase can lead to renal potassium wasting and subsequent hypokalemia (low serum potassium).[33][34][35] This is a systemic side effect of the drug's action and is unrelated to whether the administered form is the free acid or a potassium salt.

Quantitative Data Summary

The following tables summarize the reported quantitative measures of topiramate's interaction with its molecular targets. No comparative data for this compound was found in the public literature.

Table 1: Inhibitory/Binding Constants for Topiramate at Various Targets

| Target | Species | Parameter | Value (µM) | Reference(s) |

| Voltage-Gated Sodium Channels | Rat | IC50 | 48.9 | [22][36] |

| GluK1 (GluR5) Kainate Receptor | Rat | IC50 | 0.46 | [22] |

| Carbonic Anhydrase I (CA-I) | Human | Ki | ~100 | [26] |

| Carbonic Anhydrase II (CA-II) | Human | Ki | ~7 | [26] |

| Carbonic Anhydrase IV (CA-IV) | Human | Ki | ~10 | [26] |

| Carbonic Anhydrase II (CA-II) | Rat | Ki | 0.1 - 1 | [22][26] |

| Carbonic Anhydrase IV (CA-IV) | Rat | Ki | 0.2 - 10 | [22][26] |

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.

Experimental Protocols

The quantitative data presented above are derived from established experimental methodologies. Below are generalized descriptions of these protocols.

Electrophysiology (Whole-Cell Patch-Clamp)

This technique is used to measure the flow of ions through channels in the cell membrane, providing direct evidence of a drug's effect on channel function.

-

Cell Preparation: Neurons (e.g., rat cerebellar granule cells or cortical neurons) are cultured or acutely dissociated from brain tissue.[15][36]

-

Recording: A glass micropipette with a very fine tip is sealed onto the membrane of a single neuron. The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Voltage Clamp: The membrane potential is held at a specific voltage by the patch-clamp amplifier. Command voltages are applied to elicit currents through specific ion channels (e.g., depolarizing steps to open sodium channels).

-

Drug Application: A baseline current is recorded. Topiramate is then applied to the cell via the bath solution at varying concentrations.

-

Data Analysis: The drug's effect (e.g., reduction in sodium current amplitude) is measured. A dose-response curve is generated by plotting the percent inhibition against the drug concentration to calculate the IC50 value.[36] The effect on channel kinetics, such as steady-state inactivation, is also analyzed by applying specific voltage protocols.[15][36]

Carbonic Anhydrase Inhibition Assay

This biochemical assay measures the enzymatic activity of carbonic anhydrase and its inhibition by a test compound.

-

Enzyme Source: Purified carbonic anhydrase isoenzymes are used.[26]

-

Substrate: A substrate for the enzyme is chosen. Common methods include measuring the hydration of CO2 or the hydrolysis of an ester like 4-nitrophenyl acetate (B1210297).[24][28]

-

Reaction: The enzyme, substrate, and varying concentrations of the inhibitor (topiramate) are mixed in a buffer solution.

-

Detection: The rate of the reaction is measured. For the CO2 hydration assay, this can be done using a stopped-flow spectrophotometer or by measuring pH changes.[26] For the 4-nitrophenyl acetate hydrolysis assay, the production of the colored 4-nitrophenolate (B89219) product is measured spectrophotometrically.

-

Data Analysis: The rate of reaction in the presence of the inhibitor is compared to the rate in its absence. The inhibition constant (Ki) is calculated from this data using enzyme kinetic models, such as the Michaelis-Menten equation and its derivatives.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the multifaceted mechanism of topiramate and the generalized workflows for its study.

Caption: Multifaceted mechanism of action of topiramate on a neuron.

Caption: Generalized workflow for patch-clamp electrophysiology.

Caption: Generalized workflow for enzyme inhibition assay.

Conclusion

Topiramate exerts its broad-spectrum anticonvulsant and migraine-preventing effects through a combination of four primary mechanisms: state-dependent blockade of voltage-gated sodium channels, potentiation of GABA-A receptor function, antagonism of AMPA/kainate glutamate receptors, and inhibition of carbonic anhydrase isoenzymes. The available scientific evidence strongly indicates that these actions are attributable to the topiramate molecule itself. The creation of salt forms, such as this compound, is a pharmaceutical formulation strategy aimed at modifying the drug's physicochemical properties without altering its fundamental pharmacodynamic mechanism of action. Future research could further elucidate the role of channel phosphorylation in topiramate's activity and explore the clinical implications of its differential effects on various receptor and enzyme isoforms.

References

- 1. Neuropedia Consult [en.neuropediaconsult.com]

- 2. Topiramate and its clinical applications in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Topiramate - Wikipedia [en.wikipedia.org]

- 4. How Topamax works: Mechanism of action explained [medicalnewstoday.com]

- 5. What is the mechanism of Topiramate? [synapse.patsnap.com]

- 6. Psychopharmacology of topiramate: from epilepsy to bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular Pharmacodynamics, Clinical Therapeutics, and Pharmacokinetics of Topiramate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jnjlabels.com [jnjlabels.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. topiramate | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 11. US7351695B2 - Topiramate salts and compositions comprising and methods of making and using the same - Google Patents [patents.google.com]

- 12. US20060040874A1 - Process for the preparation of topiramate - Google Patents [patents.google.com]

- 13. US20040053853A1 - Topiramate salts and compositions comprising and methods of making and using the same - Google Patents [patents.google.com]

- 14. Phosphorylation of sodium channels mediated by protein kinase-C modulates inhibition by topiramate of tetrodotoxin-sensitive transient sodium current - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phosphorylation of sodium channels mediated by protein kinase-C modulates inhibition by topiramate of tetrodotoxin-sensitive transient sodium current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. geneonline.com [geneonline.com]

- 17. bioengineer.org [bioengineer.org]

- 18. Topiramate modulates GABA-evoked currents in murine cortical neurons by a nonbenzodiazepine mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Topiramate modulation of β(1)- and β(3)-homomeric GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Topiramate selectively protects against seizures induced by ATPA, a GluR5 kainate receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Topiramate reduces excitability in the basolateral amygdala by selectively inhibiting GluK1 (GluR5) kainate receptors on interneurons and positively modulating GABAA receptors on principal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Topiramate | Kainate Receptors | Tocris Bioscience [tocris.com]

- 23. Topiramate reduces AMPA-induced Ca(2+) transients and inhibits GluR1 subunit phosphorylation in astrocytes from primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Plasma and whole blood pharmacokinetics of topiramate: the role of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchportal.tuni.fi [researchportal.tuni.fi]

- 26. Topiramate as an inhibitor of carbonic anhydrase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. tandfonline.com [tandfonline.com]

- 29. Topiramate: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 30. TOPIRAMATE [dailymed.nlm.nih.gov]

- 31. Effect of topiramate on acid–base balance: extent, mechanism and effects - PMC [pmc.ncbi.nlm.nih.gov]

- 32. This compound | C12H20KNO8S | CID 23689091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 33. droracle.ai [droracle.ai]

- 34. researchgate.net [researchgate.net]

- 35. Chronic impact of topiramate on acid-base balance and potassium in childhood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Topiramate attenuates voltage-gated sodium currents in rat cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to the Structural and Physicochemical Analysis of Topiramate Potassium

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Topiramate (B1683207) is a broad-spectrum antiepileptic drug with a multifaceted mechanism of action.[1][2] The development of salt forms, such as topiramate potassium, is a strategic approach to potentially enhance physicochemical properties like solubility and stability. This technical guide provides a comprehensive overview of the analytical methodologies required for the structural and physicochemical characterization of topiramate and its potassium salt. While detailed single-crystal X-ray diffraction data for this compound is not extensively available in public literature, this document outlines the necessary experimental protocols, summarizes available data, and presents logical workflows and the drug's mechanism of action through detailed visualizations.

Introduction to Topiramate and Its Salt Forms

Topiramate, a sulfamate-substituted monosaccharide derived from D-fructose, is a widely prescribed medication for the treatment of epilepsy and the prevention of migraines.[2][3][4] Its chemical structure, 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose sulfamate, is unique among anticonvulsant drugs.[2][5][6] The formation of pharmaceutical salts is a common strategy in drug development to improve properties such as solubility, dissolution rate, and stability. Patents have disclosed the creation of topiramate salts, including sodium, lithium, and potassium salts, to leverage these advantages.[7] This guide focuses on the analytical techniques and data pertinent to the characterization of this compound.

Mechanism of Action of Topiramate

Topiramate's therapeutic efficacy stems from a combination of several pharmacodynamic actions that result in the stabilization of neuronal membranes and a general calming of overactive nerve cells in the brain.[3][4]

The primary mechanisms include:

-

Blockade of Voltage-Gated Sodium Channels: Topiramate inhibits voltage-dependent sodium channels, which reduces the frequency of repetitive neuronal firing.[3][8][9]

-

Enhancement of GABAergic Activity: It potentiates the activity of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at GABA-A receptors, increasing the influx of chloride ions and hyperpolarizing neurons.[3][8]

-

Antagonism of Glutamate (B1630785) Receptors: Topiramate blocks the AMPA and kainate subtypes of glutamate receptors, thereby reducing excitatory neurotransmission.[3][8]

-

Inhibition of Carbonic Anhydrase: The drug is a weak inhibitor of carbonic anhydrase isoenzymes.[1][3]

-

Modulation of L-type Calcium Channels: Topiramate also inhibits L-type voltage-gated calcium channels.[3]

Caption: Overview of Topiramate's primary molecular targets.

Synthesis and Experimental Protocols

Synthesis of Topiramate and its Potassium Salt

The synthesis of topiramate typically involves multiple steps starting from 2,3:4,5-bis-O-(1-methylethylidene)-β-D-fructopyranose.[10][11] The formation of the potassium salt is achieved by treating topiramate with a suitable potassium base, such as potassium hydroxide (B78521) or potassium carbonate, in an appropriate solvent system.[11][12]

Caption: General synthesis and salt formation process.

Experimental Methodologies

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the precise three-dimensional atomic arrangement in a crystalline solid.

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent, such as a mixture of dichloromethane (B109758) and methanol.[10]

-

Data Collection: A selected crystal is mounted on a goniometer. For air-sensitive or delicate samples, it is often flash-cooled and maintained at a low temperature (e.g., 90-100 K) in a stream of cold nitrogen gas.[10][13] Diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The collected diffraction intensities are used to solve the crystal structure, typically using direct methods or Patterson synthesis. The resulting structural model is then refined using full-matrix least-squares techniques to minimize the difference between observed and calculated structure factors.[13]

Powder X-ray Diffraction (PXRD): PXRD is used to identify crystalline phases and to assess the purity of a bulk sample.

-

Sample Preparation: A finely powdered sample of this compound is packed into a sample holder.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the scattered radiation is measured as a function of the scattering angle (2θ).

-

Analysis: The resulting diffraction pattern, a plot of intensity vs. 2θ, serves as a unique fingerprint for the crystalline solid.

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on thermal events like melting, decomposition, and desolvation.

-

DSC Protocol: A small, weighed amount of the sample is placed in an aluminum pan and heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. An empty pan is used as a reference. The difference in heat flow to the sample and reference is recorded as a function of temperature.

-

TGA Protocol: A weighed sample is heated on a microbalance in a controlled furnace. The mass of the sample is recorded continuously as a function of temperature or time. This reveals mass loss associated with decomposition or solvent loss.[14]

Spectroscopic Analysis:

-

FTIR/Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. For Fourier-Transform Infrared (FTIR) spectroscopy, a sample can be prepared as a KBr pellet.[15] Both methods provide a characteristic spectrum that can confirm the presence of specific functional groups.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used for the analysis of topiramate, often after a derivatization step, to confirm its identity and purity. The gas chromatograph separates components of a sample, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of fragmented ions.[16][17]

Data Presentation and Analysis

Physicochemical Properties

The formation of a potassium salt is expected to alter the physicochemical properties of topiramate, most notably its aqueous solubility.

| Property | Topiramate[5] | This compound[18] |

| Molecular Formula | C₁₂H₂₁NO₈S | C₁₂H₂₀KNO₈S |

| Molecular Weight | 339.36 g/mol | 377.45 g/mol |

| Appearance | White crystalline powder | Data not specified |

| Water Solubility | 9.8 mg/mL | Expected to be higher |

| Melting Point | 125 °C | Data not specified |

Thermal Analysis Data

Thermal analysis is crucial for understanding the stability and solid-state behavior of the salt. A patent for topiramate salts provides a TGA curve for a this compound sample.[7]

| Analysis Type | Compound | Key Observations |

| DTA/TGA | Topiramate | Endothermic peak at ~125 °C (melting), followed by a two-step exothermic decomposition process.[14] |

| TGA | This compound | The thermogravimetric analysis shows the compound is stable up to approximately 200 °C, after which significant decomposition occurs.[7] |

Spectroscopic and Chromatographic Data

Various analytical techniques are used to confirm the identity and purity of topiramate and its derivatives.

| Technique | Purpose | Typical Results for Topiramate |

| UV Spectroscopy | Quantitative estimation | Linearity observed in the range of 1-5 µg/mL with a maximum absorbance at 235 nm in methanol.[19] |

| HPLC | Purity and content assay | The US Pharmacopeia outlines several HPLC methods, often using a Refractive Index (RI) detector due to the lack of a strong chromophore.[20] |

| GC-MS | Identification and quantification | After extraction and derivatization, topiramate shows a retention time of ~4.68 min with a base peak ion at m/z = 324.1 [M-NH].[17] |

Comprehensive Characterization Workflow

A logical workflow is essential for the complete characterization of a new pharmaceutical salt like this compound. This ensures that all critical quality attributes are thoroughly investigated.

Caption: A logical workflow for the full characterization of a pharmaceutical salt.

Conclusion

The analysis of this compound requires a multi-technique approach to fully elucidate its crystal structure, physicochemical properties, and stability profile. While specific crystallographic data for the potassium salt remains limited in publicly accessible literature, the established methodologies for topiramate and related compounds provide a clear roadmap for researchers. Thermal analysis confirms the stability of this compound up to around 200 °C, and standard spectroscopic and chromatographic methods are well-suited for its identification and purity assessment. Future research should focus on growing high-quality single crystals of this compound to perform SC-XRD analysis, which would provide definitive structural information and deepen the understanding of its solid-state properties for optimal drug product development.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular Pharmacodynamics, Clinical Therapeutics, and Pharmacokinetics of Topiramate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Topiramate? [synapse.patsnap.com]

- 4. How Topamax works: Mechanism of action explained [medicalnewstoday.com]

- 5. Topiramate | C12H21NO8S | CID 5284627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US7351695B2 - Topiramate salts and compositions comprising and methods of making and using the same - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. Psychopharmacology of topiramate: from epilepsy to bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and crystal structure of topiramate azidosulfate at 90 K and 298 K - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US20060040874A1 - Process for the preparation of topiramate - Google Patents [patents.google.com]

- 12. CN103910770A - Preparation method of topiramate, intermediate crystal form related in method thereof and its preparation method - Google Patents [patents.google.com]

- 13. journals.iucr.org [journals.iucr.org]

- 14. scielo.br [scielo.br]

- 15. researchgate.net [researchgate.net]

- 16. ijprajournal.com [ijprajournal.com]

- 17. A Sensitive Capillary GC-MS Method for Analysis of Topiramate from Plasma Obtained from Single Dose Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound | C12H20KNO8S | CID 23689091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. UV spectroscopic method for estimating topiramate in bulk and dosage forms. [wisdomlib.org]

- 20. academic.oup.com [academic.oup.com]

Spectroscopic and Mechanistic Insights into Topiramate and its Potassium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data of Topiramate (B1683207)

The following sections summarize the key spectroscopic data for topiramate obtained through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for the structural elucidation of topiramate. The chemical shifts are influenced by the solvent used.

Table 1: ¹H NMR Chemical Shifts for Topiramate

| Proton Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) in DMSO-d₆ (ppm) |

| Methyl Protons | Not specified in detail | 1.29, 1.34, 1.47, 1.57 (all singlets)[1][2] |

| Other Protons | Not specified in detail | 5.74 (singlet, internal standard DMP)[1][2] |

Note: The four distinct singlet peaks for the methyl protons in DMSO-d₆ arise from the two isopropylidene groups. The specific assignment of each peak to a particular methyl group is not detailed in the referenced literature.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 2: Characteristic IR Absorption Bands for Topiramate

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| N-H Stretch | 3447 | [3] |

| C-H Stretch | 2989, 2945 | [3] |

| C=O related | 1654 | [3] |

| C-H Bend | 1477 | [3] |

| S=O Stretch | 1378, 1193, 1159, 1049 | [3][4] |

| C-O Stretch | 1102, 1071, 1058, 1018 | [3] |

| C-N Stretch | 911 | [3] |

| Skeletal Vibrations | 831, 756 | [3] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of topiramate.

Table 3: Mass Spectrometry Data for Topiramate

| Ionization Mode | m/z (Mass-to-Charge Ratio) | Fragment Assignment | Reference |

| GC-MS (EI) | 324.1 | [M-NH]⁺ (Base Peak) | [5] |

| LC-MS/MS (Negative Ion) | 338.2 -> 78.2 | Precursor ion -> Product ion | [6] |

| LC-MS/MS (Negative Ion) | 350.3 -> 78.2 | Internal Standard (Topiramate-d₁₂) | [6] |

Spectroscopic Characteristics of Topiramate Potassium (Inferred)

The formation of this compound involves the deprotonation of the sulfamate (B1201201) nitrogen atom (-SO₂NH₂) to form the corresponding potassium salt (-SO₂NH⁻K⁺). This structural change is expected to produce noticeable differences in the spectroscopic data.

-

¹H NMR: The most significant change would be the disappearance of the signal corresponding to the N-H proton. The chemical shifts of protons on the carbon atoms adjacent to the sulfamate group may also experience a slight downfield shift due to the change in the electronic environment.

-

IR Spectroscopy: The characteristic N-H stretching vibration band around 3447 cm⁻¹ would be absent in the IR spectrum of this compound.[3] The S=O stretching bands may also shift to lower wavenumbers due to the increased electron density on the sulfamate group.

-

Mass Spectrometry: In negative ion mode, the deprotonated molecule [M-H]⁻ would be readily observed, similar to topiramate. In positive ion mode, adducts with potassium, such as [M-H+2K]⁺, might be observed. The fragmentation pattern would likely be altered due to the presence of the ionic bond.

Experimental Protocols

NMR Spectroscopy

A common method for the quantitative ¹H NMR analysis of topiramate in tablet formulations involves the following steps[1][2]:

-

Sample Preparation: An accurately weighed amount of powdered topiramate tablet is dissolved in a known volume of DMSO-d₆.

-

Internal Standard: A known amount of an internal standard, such as 3,5-dimethylpyrazole (B48361) (DMP), is added.

-

Data Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz NMR instrument.

-

Quantification: The concentration of topiramate is determined by comparing the integral of a characteristic topiramate peak (e.g., the singlet at δ 1.47 ppm) with the integral of a known peak of the internal standard (e.g., the singlet at δ 5.74 ppm for DMP).[1][2]

IR Spectroscopy

For the analysis of topiramate in bulk drug or tablets using FTIR, the following protocol is often employed[4]:

-

Sample Preparation: A small amount of the powdered sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

-

Analysis: The presence of characteristic absorption bands is used for identification. For quantitative analysis, the area of a specific band, such as the S=O stretching band at 1049 cm⁻¹, can be measured and correlated with the concentration.[4]

Mass Spectrometry (LC-MS/MS)

A typical LC-MS/MS method for the quantification of topiramate in human plasma is as follows[6]:

-

Sample Preparation: Topiramate and an internal standard (e.g., topiramate-d₁₂) are extracted from plasma using solid-phase extraction.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, and the analytes are separated on a C18 column.

-

Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. Detection is performed in the selected reaction monitoring (SRM) mode, monitoring specific precursor-to-product ion transitions for topiramate (e.g., m/z 338.2 -> 78.2) and the internal standard.[6]

Visualizations

Mechanism of Action of Topiramate

Topiramate exerts its anticonvulsant and migraine-prophylactic effects through a multi-faceted mechanism of action, involving the modulation of various ion channels and neurotransmitter systems in the brain.[7][8][9][10][11]

References

- 1. Quantitative determination and validation of topiramate and its tablet formulation by 1H-NMR spectroscopy - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. US20060040874A1 - Process for the preparation of topiramate - Google Patents [patents.google.com]

- 4. wjpps.com [wjpps.com]

- 5. A Sensitive Capillary GC-MS Method for Analysis of Topiramate from Plasma Obtained from Single Dose Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 7. What is the mechanism of Topiramate? [synapse.patsnap.com]

- 8. How Topamax works: Mechanism of action explained [medicalnewstoday.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Psychopharmacology of topiramate: from epilepsy to bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Topiramate Potassium

These application notes provide detailed methodologies for the quantitative analysis of Topiramate (B1683207) Potassium in various matrices. The protocols are intended for researchers, scientists, and drug development professionals.

Introduction

Topiramate is a broad-spectrum anticonvulsant drug used for the treatment of epilepsy and the prevention of migraines.[1] It is a sulfamate-substituted monosaccharide. For analytical purposes, Topiramate Potassium is expected to dissociate in solution, and therefore, the analytical methods described for Topiramate are directly applicable for the quantification of the Topiramate moiety. The key challenge in the analysis of Topiramate is its lack of a strong chromophore, which necessitates the use of various derivatization techniques or alternative detection methods for HPLC.[1][2] This document outlines several validated analytical methods for the quantification of Topiramate.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

This method is suitable for the quantification of Topiramate in bulk and pharmaceutical dosage forms.[3]

Experimental Protocol

1. Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.[3]

-

C18 column (250 mm x 4.6 mm, 5 µm particle size).[3]

2. Reagents and Materials:

-

Methanol (HPLC grade).[3]

-

Water (HPLC grade).[3]

-

Ortho-phosphoric acid.[3]

-

This compound reference standard.

-

Acetonitrile (B52724) (ACN, HPLC grade).[3]

3. Chromatographic Conditions:

-

Mobile Phase: Methanol: Water (90:10 v/v), with the pH adjusted to 3 with 0.05% ortho-phosphoric acid.[3]

-

Flow Rate: 1.0 mL/min.[3]

-

Detection Wavelength: 263 nm.[3]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

Retention Time: Approximately 4.35 minutes.[3]

4. Preparation of Standard Solutions:

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile. Make up the volume with the mobile phase.[3]

-

Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 10 to 50 µg/mL by diluting the stock solution with the mobile phase.[3]

5. Preparation of Sample Solutions (from Tablets):

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of Topiramate and transfer it to a 10 mL volumetric flask.

-

Add about 5 mL of acetonitrile, sonicate for 15 minutes, and then make up the volume with the mobile phase.

-

Filter the solution through a 0.45 µm membrane filter.

-

Dilute the filtered solution with the mobile phase to obtain a concentration within the calibration range.

6. Calibration Curve:

-

Inject the working standard solutions into the HPLC system.

-

Plot a calibration curve of the peak area versus the concentration of Topiramate.

7. Quantification:

-

Inject the sample solution into the HPLC system.

-

Determine the concentration of Topiramate in the sample from the calibration curve.

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity Range | 10 - 50 µg/mL | [3] |

| Correlation Coefficient (r²) | 0.999 | [3] |

| Limit of Detection (LOD) | 0.4258 µg/mL | [3] |

| Limit of Quantification (LOQ) | 1.2896 µg/mL | [3] |

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it suitable for the quantification of Topiramate in biological matrices such as human plasma, as well as in bulk and pharmaceutical formulations.[4][5][6]

Experimental Protocol

1. Instrumentation:

-

Liquid Chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).[4][5]

-

Zorbax RP-C18 column (50 mm x 4.6 mm, 5 µm particle size) or equivalent.[4]

2. Reagents and Materials:

-

Acetonitrile (LC-MS grade).[4]

-

Ammonium (B1175870) acetate (B1210297) (LC-MS grade).[4]

-

Ethanol (organic solvent grade).[4]

-

This compound reference standard.[4]

-

Topiramate-d12 (internal standard, IS).[5]

3. Chromatographic Conditions:

-

Mobile Phase: Acetonitrile and ammonium acetate (85:15 v/v).[4]

-

Elution Mode: Isocratic.[4]

-

Flow Rate: 0.5 mL/min (can be optimized).

-

Injection Volume: 10 µL.

-

Column Temperature: 40°C.

-

Total Run Time: 2.0 minutes.[4]

4. Mass Spectrometric Conditions:

5. Preparation of Standard Solutions:

-

Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of ethanol.[4]

-

Working Standard Solutions: Prepare calibration standards ranging from 1 to 1000 ng/mL by diluting the stock solution with the mobile phase.[4]

6. Sample Preparation (from Human Plasma):

-

Solid-Phase Extraction (SPE):

-

Pre-condition a Strata X extraction cartridge with acetonitrile followed by water.[6]

-

To 200 µL of plasma, add 50 µL of the internal standard solution.[6]

-

Add 350 µL of water and mix.[6]

-

Load the mixture onto the SPE cartridge.[6]

-

Wash the cartridge with water.[6]

-

Elute the analyte and internal standard with acetonitrile.[6]

-

Inject the eluate into the LC-MS/MS system.[6]

-

7. Quantification:

-

Construct a calibration curve by plotting the peak area ratio of Topiramate to the internal standard against the concentration.

-

Determine the concentration of Topiramate in the plasma samples from the calibration curve.

Quantitative Data Summary

| Parameter | Value | Reference |

| Linearity Range | 1 - 1000 ng/mL | [4] |

| Correlation Coefficient (r²) | 0.9990 | [4] |

| Limit of Detection (LOD) | 0.5 ng/mL | [4] |

| Limit of Quantification (LOQ) | 1.0 ng/mL | [4] |

| Recovery | 90.3% - 99.3% | [4] |

| Inter-day Precision (CV) | ≤ 4.4% | [5] |

| Intra-day Precision (CV) | ≤ 4.5% | [5] |

| Inter-day Accuracy | 92.9% - 96.4% | [5] |

| Intra-day Accuracy | 95.9% - 97.0% | [5] |

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the detection of Topiramate in plasma after oral or rectal administration.[8]

Experimental Protocol

1. Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[8]

2. Reagents and Materials:

-

This compound reference standard.

-

Internal Standard (e.g., a structurally similar compound).

-

Reagents for Solid-Phase Extraction (SPE).[8]

3. Chromatographic and Mass Spectrometric Conditions:

-

Specific column, temperature program, and mass spectrometric parameters need to be optimized for the specific instrument.

4. Sample Preparation:

-

Solid-phase extraction is utilized to extract Topiramate from plasma samples.[8]

5. Quantification:

-

Standard curves are typically split into two ranges to improve accuracy.[8]

-

Quantification is based on the peak area ratio of Topiramate to the internal standard.

Quantitative Data Summary

| Parameter | Value | Reference |

| Accuracy | 94.6% - 107.3% | [8] |

| Precision (CV) | 1.0% - 5.3% | [8] |

Visualizations

Experimental Workflow for RP-HPLC Analysis

Caption: Workflow for Topiramate quantification by RP-HPLC.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for Topiramate quantification by LC-MS/MS.

Logical Relationship of Analytical Method Selection

Caption: Decision tree for selecting an analytical method.

References

- 1. Topiramate: a review of analytical approaches for biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. sphinxsai.com [sphinxsai.com]

- 4. japsonline.com [japsonline.com]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. benchchem.com [benchchem.com]

- 7. Determination of plasma topiramate concentration using LC-MS/MS for pharmacokinetic and bioequivalence studies in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijprajournal.com [ijprajournal.com]

Application Note: High-Throughput Quantification of Topiramate in Biological Matrices using LC-MS/MS

Introduction

Topiramate (B1683207) is a broad-spectrum antiepileptic drug used in the management of various forms of epilepsy and for the prophylaxis of migraine.[1][2] Monitoring its concentration in biological matrices such as plasma and urine is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring to optimize dosage and minimize adverse effects.[3][4][5] This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of topiramate in biological samples. The methodologies presented are applicable to researchers, scientists, and professionals in the field of drug development and clinical analysis.

LC-MS/MS is the preferred method for topiramate analysis due to its high sensitivity, specificity, and rapid analysis time, especially given that topiramate lacks a strong UV-absorbing chromophore, making other detection methods less suitable.[6] The protocols provided herein cover various sample preparation techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), followed by optimized chromatographic separation and mass spectrometric detection.

Quantitative Data Summary

The following tables summarize the validation parameters from various published LC-MS/MS methods for the analysis of topiramate, providing a comparative overview of their performance.

Table 1: LC-MS/MS Method Parameters for Topiramate Analysis in Human Plasma

| Parameter | Method 1 (Popov et al., 2013)[3][4] | Method 2 (Goswami et al., 2009)[7] | Method 3 (Park et al., 2008)[8] |

| Linearity Range (ng/mL) | 10 - 2000 | 10.4 - 2045.0 | 20 - 5000 |

| LLOQ (ng/mL) | 10 | 10.4 | 20 |

| Internal Standard | Topiramate-d12 (B602562) | Amlodipine | Prednisone |

| Sample Preparation | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |

| Ionization Mode | ESI Negative | ESI Negative | ESI Negative |

| MRM Transition (m/z) | 338.2 → 78.2 | 338.3 → 78.0 | 338.0 → 77.5 |

Table 2: Precision and Accuracy Data for Topiramate Quantification in Human Plasma

| Parameter | Method 1 (Popov et al., 2013)[3] | Method 2 (Park et al., 2008)[8] | Method 3 (Britzi et al., 2003)[9] |

| Intra-day Precision (%CV) | ≤ 4.5 | ≤ 5.25 | 6 - 13 |

| Inter-day Precision (%CV) | ≤ 4.4 | ≤ 6.24 | Not Reported |

| Intra-day Accuracy (%) | 95.9 - 97.0 | 93.45 - 108.68 | 82 - 108 |

| Inter-day Accuracy (%) | 92.9 - 96.4 | 99.24 - 116.63 | Not Reported |

Experimental Protocols

The following are detailed protocols for the sample preparation and analysis of topiramate in biological matrices.

Protocol 1: Solid-Phase Extraction (SPE) of Topiramate from Human Plasma

This protocol is adapted from the method described by Popov et al. (2013).[3]

Materials:

-

Human plasma samples

-

Topiramate-d12 internal standard (IS) working solution (e.g., 2000 ng/mL in methanol)

-

Acetonitrile (B52724) (LC-MS grade)

-

Water (LC-MS grade)

-

Strata-X SPE cartridges (60 mg/3 mL)

-

Vortex mixer

-

Centrifuge

-

SPE manifold

Procedure:

-

To a 200 µL aliquot of human plasma, add 50 µL of the topiramate-d12 internal standard solution.[3]

-

Add 350 µL of water and vortex for 30 seconds.[3]

-

Condition the SPE cartridge by passing 2.0 mL of acetonitrile followed by 3.0 mL of water.[3]

-

Load the plasma mixture onto the conditioned SPE cartridge.

-

Wash the cartridge twice with 2.0 mL of water.[3]

-

Dry the cartridge under vacuum for 1 minute.

-

Elute topiramate and the internal standard with 1.0 mL of acetonitrile.[3]

-

Inject an aliquot (e.g., 50 µL) of the eluate into the LC-MS/MS system.[3]

Protocol 2: Liquid-Liquid Extraction (LLE) of Topiramate from Human Plasma

This protocol is based on a method for simultaneous quantification of topiramate and its metabolites.[10]

Materials:

-

Human plasma samples (100 µL)

-

Internal standard solution

-

Ethyl acetate/diethyl ether mixture (as extraction solvent)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Reconstitution solution (compatible with mobile phase)

Procedure:

-

To 100 µL of plasma, add the internal standard.

-

Add the ethyl acetate/diethyl ether extraction solvent.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of reconstitution solution.

-

Inject an aliquot into the LC-MS/MS system.

Protocol 3: Protein Precipitation (PPT) of Topiramate from Plasma

This is a general protocol for a rapid sample clean-up.[6][11]

Materials:

-

Plasma samples

-

Acetonitrile (containing internal standard)

-

Vortex mixer

-

Centrifuge

Procedure:

-

To a volume of plasma, add three volumes of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate the proteins.[11]

-

Centrifuge at high speed for 10 minutes to pellet the precipitated proteins.[11]

-

Transfer the supernatant to a clean tube or vial.

-

The supernatant can be directly injected or diluted further before injection into the LC-MS/MS system.[11]

LC-MS/MS Operating Conditions

The following are typical instrument conditions. These should be optimized for the specific instrument being used.

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., Ascentis C18, Zorbax RP-C18)[1][7]

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., 2 mM ammonium (B1175870) acetate).[1][12]

-

Flow Rate: 0.5 mL/min[12]

-

Column Temperature: Ambient or controlled (e.g., 35°C)

Mass Spectrometry:

-

Ion Source: Electrospray Ionization (ESI)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Ion Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity.

Experimental Workflow and Signaling Pathways

The overall workflow for the LC-MS/MS analysis of topiramate is depicted in the following diagram.

References

- 1. japsonline.com [japsonline.com]

- 2. japsonline.com [japsonline.com]

- 3. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 4. Determination of topiramate in human plasma using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of plasma topiramate concentration using LC-MS/MS for pharmacokinetic and bioequivalence studies in healthy Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cda-amc.ca [cda-amc.ca]

- 7. researchgate.net [researchgate.net]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Development and validation of a stability-indicating HPLC method for topiramate using a mixed-mode column and charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel LC-MS/MS method for the simultaneous quantification of topiramate and its main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lc-ms/ms methods for quantification of topiramate and degradant in a novel intravenous formulation and in biological matrices: applications in drug development and toxicokinetic studies [aesnet.org]

- 12. QUANTITATIVE ANALYSIS OF TOPIRAMATE IN HUMAN PLASMA USING LC-MS/MS AND ITS APPLICATION TO PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for the Formulation Development of Topiramate Potassium for Oral Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topiramate is a broad-spectrum antiepileptic drug also used for migraine prophylaxis.[1][2] Chemically, it is a sulfamate-substituted monosaccharide.[1] Topiramate is a white crystalline powder with a bitter taste, and it is sparingly soluble in water (9.8 mg/mL).[3] It is most soluble in alkaline solutions with a pH of 9 to 10.[3] The development of a potassium salt of Topiramate presents a potential strategy to enhance the aqueous solubility and dissolution rate, which could lead to improved bioavailability and more flexible formulation options for oral delivery.[4][5]